molecular formula C22H26N2O2 B10968285 2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

Cat. No.: B10968285
M. Wt: 350.5 g/mol
InChI Key: GUEQRXHYFFGOOL-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with trimethyl groups and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,4,6-trimethylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-(piperidin-1-ylcarbonyl)aniline under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The piperidine moiety is known to interact with various biological pathways, potentially affecting signal transduction and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide is unique due to the combination of its trimethyl-substituted benzamide core and the piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-15-13-16(2)20(17(3)14-15)21(25)23-19-9-7-18(8-10-19)22(26)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25)

InChI Key

GUEQRXHYFFGOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C

Origin of Product

United States

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